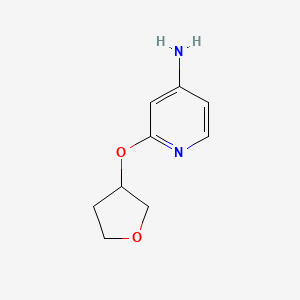

2-(Oxolan-3-yloxy)pyridin-4-amine

描述

Overview of Pyridine (B92270) and Tetrahydrofuran (B95107) Scaffolds in Chemical Biology and Medicinal Chemistry Research

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry. enpress-publisher.comrsc.org As a nitrogen-bearing heterocycle, the pyridine ring is a common feature in a vast number of FDA-approved drugs and is considered a "privileged scaffold" due to its consistent presence in clinically useful agents. rsc.orgrsc.org Its structure is related to benzene (B151609) but with one carbon atom replaced by nitrogen, which imparts polarity and the ability to engage in hydrogen bonding, often enhancing the solubility and bioavailability of drug candidates. enpress-publisher.com The versatility of the pyridine nucleus allows for extensive structural modifications, making it a valuable starting point for the synthesis of new compounds with potential biological activity. enpress-publisher.comresearchgate.net

Similarly, the oxolane, or tetrahydrofuran (THF), ring is a five-membered cyclic ether that is also a component of many biologically significant molecules. nih.gov THF is found in the furanose forms of essential sugars like D-ribose and 2-deoxy-D-ribose, which are the building blocks of RNA and DNA, respectively. nih.gov Its utility in medicinal chemistry extends to its role as a stable, polar structural element that can influence a molecule's conformation and interaction with biological targets. The synthesis of various oxolane derivatives is a subject of ongoing research aimed at creating new compounds with diverse biological functions. nih.gov

Research Rationale and Significance of 2-(Oxolan-3-yloxy)pyridin-4-amine as a Chemical Entity

The significance of this compound stems from the combination of its two core components. The molecule links a 4-aminopyridine (B3432731) moiety with a tetrahydrofuran ring via an ether linkage at the 2-position of the pyridine. This specific arrangement of a well-established pharmacophore (aminopyridine) with a biologically relevant saturated heterocycle (tetrahydrofuran) creates a novel chemical entity. Researchers are interested in such hybrid molecules to explore new chemical space and investigate how the properties of the individual scaffolds are modified by their conjunction. The resulting compound is often used as a building block or versatile scaffold in the synthesis of more complex molecules for drug discovery programs. cymitquimica.com

The physicochemical properties of this compound are central to its role in research. These characteristics, detailed in the table below, dictate its solubility, reactivity, and potential interactions in a biological system.

Table 1: Physicochemical Properties of this compound This table is populated with data from publicly available chemical databases.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | uni.lu |

| Alternate Name | 2-(tetrahydro-3-furanyloxy)-4-pyridinamine | sigmaaldrich.com |

| CAS Number | 1339933-64-0 | sigmaaldrich.com |

| Molecular Formula | C₉H₁₂N₂O₂ | cymitquimica.com |

| Molecular Weight | 180.21 g/mol | sigmaaldrich.com |

| Monoisotopic Mass | 180.08987 Da | uni.lu |

| Physical Form | Powder | sigmaaldrich.com |

| Purity | ≥95% | cymitquimica.comsigmaaldrich.com |

| InChI Key | SFSJSIGDGXHLEC-UHFFFAOYSA-N | uni.lusigmaaldrich.com |

Interdisciplinary Research Methodologies Relevant to Heterocyclic Amine Compounds

The study of heterocyclic amines like this compound involves a range of interdisciplinary scientific techniques.

Chemical Synthesis: The creation of the molecule and its derivatives is achieved through synthetic organic chemistry. chemscene.com This can involve multi-step reactions, such as nucleophilic substitution, to connect the pyridine and tetrahydrofuran components. researchgate.net

Structural Elucidation: Once synthesized, the precise structure of the compound is confirmed using analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the connectivity and environment of atoms, while Mass Spectrometry (MS) confirms the molecular weight and formula. nih.gov For crystalline compounds, X-ray crystallography can provide a definitive three-dimensional structure. nih.gov

Chromatography: Techniques like thin-layer chromatography (TLC) and column chromatography are essential for monitoring reaction progress and purifying the synthesized compounds to a high degree. nih.govresearchgate.net

Computational Chemistry: Molecular modeling and computational studies can predict properties such as the compound's three-dimensional shape, electronic distribution, and potential interactions with biological macromolecules. uni.lu These methods help rationalize experimental findings and guide the design of new derivatives.

These methodologies, drawn from various scientific disciplines, are collectively employed to fully characterize novel heterocyclic compounds and assess their potential for further development in fields like medicinal and materials science.

Structure

3D Structure

属性

IUPAC Name |

2-(oxolan-3-yloxy)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-7-1-3-11-9(5-7)13-8-2-4-12-6-8/h1,3,5,8H,2,4,6H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSJSIGDGXHLEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339933-64-0 | |

| Record name | 2-(oxolan-3-yloxy)pyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Strategic Disconnections for the 2-(Oxolan-3-yloxy)pyridin-4-amine Scaffold

A logical retrosynthetic analysis of this compound points to a key disconnection at the ether linkage. This bond can be formed through a nucleophilic aromatic substitution (SNAr) reaction, a common strategy for functionalizing halopyridines. This leads to two primary building blocks: a suitably activated 4-aminopyridine (B3432731) derivative and 3-hydroxyoxolane.

The most practical precursor for the pyridine (B92270) core is 2-halo-4-aminopyridine, with 2-chloro-4-aminopyridine being a common and commercially available starting material. The retrosynthetic pathway can be summarized as follows:

Disconnection 1 (C-O Bond): The ether linkage is disconnected via a Williamson ether synthesis-type reaction. This retrosynthetic step identifies 2-chloro-4-aminopyridine and 3-hydroxyoxolane as the key synthons.

This strategic disconnection simplifies the synthesis into two main challenges: the preparation and functionalization of the pyridine core and the subsequent coupling with the oxolane moiety.

Preparation and Functionalization of the Pyridine Core

The construction of the this compound scaffold hinges on the effective preparation and selective functionalization of the pyridine ring.

Installation of the Amino Group at the 4-Position

The synthesis of the crucial intermediate, 2-chloro-4-aminopyridine, can be achieved through several established routes. One common method involves the nitration of 2-chloropyridine (B119429) followed by reduction. The pyridine nitrogen is first oxidized to the N-oxide to facilitate nitration at the C4-position, followed by reduction of the nitro group to an amine. Subsequent removal of the N-oxide affords the desired 2-chloro-4-aminopyridine.

Another approach starts from 2-aminopyridine (B139424). Direct chlorination of 2-aminopyridine can be challenging due to the deactivating effect of the amino group and potential side reactions. Therefore, a protection strategy is often employed. The amino group is first acetylated to form 2-acetamidopyridine, which can then be chlorinated at the 4-position. Subsequent deprotection of the acetyl group yields 2-chloro-4-aminopyridine.

| Starting Material | Key Steps | Intermediate(s) |

| 2-Chloropyridine | N-oxidation, Nitration, Reduction, Deoxygenation | 2-Chloropyridine-N-oxide, 2-Chloro-4-nitropyridine-N-oxide, 2-Chloro-4-aminopyridine-N-oxide |

| 2-Aminopyridine | Acetylation, Chlorination, Deprotection | 2-Acetamidopyridine, 4-Chloro-2-acetamidopyridine |

Regioselective Introduction of the Oxolan-3-yloxy Substituent at the 2-Position

With 2-chloro-4-aminopyridine in hand, the next critical step is the regioselective introduction of the oxolan-3-yloxy group at the 2-position. This is typically accomplished through a nucleophilic aromatic substitution (SNAr) reaction, a variant of the Williamson ether synthesis. masterorganicchemistry.comlibretexts.orglibretexts.orgkhanacademy.org

In this reaction, the alkoxide of 3-hydroxyoxolane, generated by a suitable base, acts as the nucleophile, attacking the electron-deficient C2 position of the pyridine ring and displacing the chloride leaving group. The amino group at the 4-position activates the ring towards nucleophilic attack, facilitating this transformation. The reaction is generally carried out in a polar aprotic solvent to enhance the nucleophilicity of the alkoxide.

Optimization of Reaction Conditions and Reagent Selection

The efficiency of the SNAr reaction for the synthesis of this compound is influenced by several factors that can be optimized to maximize the yield and minimize side reactions.

Base Selection: A strong, non-nucleophilic base is crucial for the deprotonation of 3-hydroxyoxolane to form the reactive alkoxide. Common bases used include sodium hydride (NaH), potassium hydride (KH), and potassium tert-butoxide (t-BuOK). The choice of base can affect the reaction rate and the formation of byproducts.

Solvent Effects: The choice of solvent is critical. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF) are generally preferred as they effectively solvate the cation of the alkoxide salt, leaving the alkoxide anion more "naked" and nucleophilic.

Temperature and Reaction Time: The reaction temperature is a key parameter to control. While higher temperatures can increase the reaction rate, they can also lead to decomposition or unwanted side reactions. Optimization studies are necessary to find the optimal balance between reaction time and yield. Microwave irradiation has been shown to significantly accelerate SNAr reactions on halopyridines.

Leaving Group: While 2-chloropyridines are commonly used due to their availability and cost-effectiveness, other halogens can also be employed. The reactivity order for the leaving group in SNAr reactions on pyridines is generally F > Cl > Br > I. The choice of the leaving group can be a factor in optimizing the reaction.

Advanced Synthetic Techniques for Analog and Derivative Synthesis

The this compound scaffold can be further diversified to explore structure-activity relationships through the application of modern cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) for Further Diversification

To introduce further diversity, the pyridine or the oxolane ring can be functionalized prior to or after the coupling reaction. For instance, if a bromo or iodo substituent is present on the pyridine ring, it can serve as a handle for transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This powerful palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. ntnu.no If, for example, a bromo-substituted analogue of this compound were synthesized, it could be coupled with a wide variety of aryl or heteroaryl boronic acids or esters to generate a library of derivatives. The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of these couplings, especially with electron-rich and potentially coordinating aminopyridine substrates. snnu.edu.cnresearchgate.netdicp.ac.cn

Heck Reaction: The Heck reaction provides a method for the arylation or vinylation of alkenes using a palladium catalyst. researchgate.net This reaction could be employed to introduce unsaturated substituents onto the pyridine ring, assuming a suitable halide is present. For instance, a bromo-substituted this compound could react with various alkenes to introduce new carbon-carbon bonds. The amino-Heck reaction is a variation that can be used to form nitrogen-containing heterocycles. researchgate.net

These advanced synthetic techniques significantly expand the chemical space accessible from the core this compound structure, enabling the synthesis of a diverse range of analogues for further investigation.

Stereoselective Synthesis of Chiral Oxolan-3-yloxy Variants

The oxolan-3-yloxy group of this compound contains a chiral center, meaning the compound can exist as two distinct enantiomers, (S)- and (R)-2-(oxolan-3-yloxy)pyridin-4-amine. The synthesis of enantiomerically pure forms is of significant interest for various applications. While specific literature detailing the stereoselective synthesis of this exact compound is not abundant, the general strategies for achieving such asymmetry rely on the use of chiral starting materials or chiral catalysts.

A plausible and effective route involves the nucleophilic substitution of a suitable 4-substituted-2-halopyridine with an enantiomerically pure 3-hydroxyoxolane. For instance, reacting 2-chloro-4-nitropyridine (B32982) with either (R)- or (S)-3-hydroxyoxolane in the presence of a base, followed by the reduction of the nitro group, would yield the corresponding chiral amine. The synthesis of optically pure 3-hydroxyoxolane precursors is a key step. Methods for producing chiral 3-aminotetrahydrofuran-3-carboxylic acid derivatives in high optical purity have been developed, which can serve as precursors to the required chiral 3-hydroxyoxolane google.com. The use of chiral auxiliaries in the synthesis of related heterocyclic compounds has also been demonstrated to achieve high enantiomeric excess rsc.org.

Multi-Component Reactions and One-Pot Synthesis Strategies

Multi-component reactions (MCRs) and one-pot syntheses are highly valued in modern organic chemistry for their efficiency, as they allow for the construction of complex molecules in a single procedural step, thereby reducing waste, time, and resources. nih.govchemicalbook.com While a specific MCR for the direct synthesis of this compound is not prominently documented, the synthesis of substituted pyridines and furans through such methods is well-established. core.ac.ukrsc.orgresearchgate.net

A conceptual one-pot synthesis could involve the reaction of a suitable precursor of the oxolanyloxy moiety with components that form the 4-aminopyridine ring system in situ. For example, a three-component reaction could be designed using an appropriate oxolane-containing building block, an ammonia (B1221849) source, and a third component to complete the pyridine ring, potentially catalyzed by a transition metal. core.ac.uk The synthesis of related pyridone derivatives has been achieved in a one-pot manner by reacting components like cyanoacetohydrazide, an aldehyde, and ethyl cyanoacetate. nih.gov Similarly, the synthesis of polysubstituted pyridines can be achieved through a one-pot three-component cyclocondensation process. core.ac.uk These established methodologies for pyridine synthesis provide a strong foundation for developing a one-pot synthesis of this compound.

Analytical and Spectroscopic Characterization Methodologies in Research

The unambiguous identification and purity assessment of this compound rely on a suite of modern analytical techniques. These methods provide detailed information about the molecular structure, mass, and the presence of impurities.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms within the molecule.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine ring and the oxolane ring. The aromatic protons of the pyridine ring would appear in the downfield region, typically between 6.0 and 8.5 ppm. The protons of the oxolane ring would be found in the more upfield region. The coupling patterns between adjacent protons would provide valuable information about their connectivity.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Predicted ¹³C NMR data for a related structure, 4-hydroxy-2,5-bis(hydroxymethyl)-2-{[3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}oxolan-3-yl 3-(4-hydroxyphenyl)prop-2-enoate, is available and can offer a reference point for the expected chemical shifts in the oxolane moiety. np-mrd.org For the pyridine portion, the chemical shifts of the carbon atoms in 4-aminopyridine are known, with the carbon bearing the amino group appearing at a distinct chemical shift. chemicalbook.com The carbon attached to the oxygen of the oxolanyloxy group would also have a characteristic downfield shift.

Table 1: Predicted ¹³C NMR Chemical Shifts for a Related Oxolane Structure

| Atom No. | Predicted Chemical Shift (ppm) |

| 1 | 170.2 |

| 2 | 108.9 |

| 3 | 78.4 |

| 4 | 76.9 |

| 5 | 73.5 |

| 6 | 63.1 |

| 7 | 170.5 |

| 8 | 169.8 |

| 9 | 169.6 |

| 10 | 170.9 |

| 11 | 21.1 |

| 12 | 20.8 |

| 13 | 20.7 |

| 14 | 20.9 |

Data sourced from NP-MRD for a complex molecule containing an oxolane ring, illustrating the general region for such carbons. np-mrd.org

Mass Spectrometry (MS) Techniques for Molecular Mass Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (C₉H₁₂N₂O₂), the expected exact mass is approximately 180.09 g/mol . sigmaaldrich.com

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule with high accuracy. In an electrospray ionization (ESI) mass spectrum, the compound would typically be observed as the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 181.097. Analysis of the fragmentation pattern can further support the proposed structure. For instance, cleavage of the ether bond could lead to fragment ions corresponding to the aminopyridine and oxolane moieties.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups. The N-H stretching vibrations of the primary amine group would appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations of the aromatic amine would also be present. The C-O stretching of the ether linkage would typically be observed in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would be seen around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the oxolane ring would appear just below 3000 cm⁻¹. The characteristic ring vibrations of the pyridine ring would also be present in the fingerprint region (below 1600 cm⁻¹). A study on 4-aminopyridine provides reference points for the vibrations associated with the aminopyridine core. researchgate.net

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=N and C=C Stretch (Pyridine ring) | 1400 - 1600 |

| C-O Stretch (Ether) | 1000 - 1300 |

| C-N Stretch (Amine) | 1250 - 1350 |

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic techniques are essential for the purification of the synthesized compound and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as formic acid or trifluoroacetic acid, would be suitable for analysis. The purity is determined by integrating the peak area of the main compound and any impurities detected, typically by UV absorbance at a wavelength where the pyridine ring absorbs strongly (e.g., around 254 nm). Methods for the analysis of related aminopyridines have been developed and can be adapted for this compound. sielc.comhelixchrom.com

For the separation of the (R) and (S) enantiomers, chiral HPLC would be necessary. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation and allowing for the determination of the enantiomeric excess (ee) of a stereoselective synthesis.

Column chromatography using silica (B1680970) gel is a standard method for the purification of the compound on a preparative scale after synthesis. The choice of eluent (a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate) is optimized to achieve good separation of the desired product from starting materials and by-products.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Mechanistic Studies of Molecular Interactions and Biological Pathways

In Vitro Biochemical Investigations into Target Engagement and Functional Modulation

There is currently no publicly available research detailing the in vitro biochemical interactions or specific molecular targets of 2-(Oxolan-3-yloxy)pyridin-4-amine. Scientific investigations to elucidate its binding affinity, potency, and functional effects on specific proteins, such as receptors or enzymes, have not been reported in the reviewed literature.

Enzyme Inhibition and Receptor Binding Studies (General Principles and Methodologies)

While no specific enzyme inhibition or receptor binding data exists for this compound, the general principles for such studies involve a range of established methodologies. Enzyme inhibition assays would typically measure the compound's effect on the catalytic activity of a specific enzyme, often determining parameters like the half-maximal inhibitory concentration (IC₅₀). Similarly, receptor binding studies, frequently employing techniques like radioligand binding assays or surface plasmon resonance, would be used to quantify the affinity (often represented by the dissociation constant, Kd) of the compound for a particular receptor.

Cellular Pathway Modulation in Research Models (e.g., influence on signal transduction, cellular proliferation)

There are no published studies investigating the effects of this compound on cellular pathways. Research in this area would typically involve treating cultured cells with the compound and observing its impact on specific signaling cascades, gene expression, or cellular processes like proliferation, apoptosis, or differentiation. Without such studies, the influence of this compound on cellular function remains unknown.

Analysis of Competitive Binding and Allosteric Modulation Mechanisms

In the absence of any identified molecular target for this compound, there is no information regarding its mode of interaction, be it competitive or allosteric. Competitive binding assays would be necessary to determine if the compound binds to the same site as a known ligand, while specialized functional assays would be required to identify any potential allosteric modulatory effects.

Investigation of Downstream Biological Effects and Phenotypes in Model Systems

No research has been published on the downstream biological effects or resulting phenotypes in any model systems following administration of this compound. Such investigations, which could involve studies in cell cultures, tissues, or whole organisms, are essential for understanding the physiological and potential pathophysiological consequences of the compound's molecular interactions.

Computational Chemistry and Cheminformatics Approaches

Molecular Docking Simulations for Ligand-Protein Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.govcomputabio.com This method is instrumental in structure-based drug design, allowing researchers to model the interaction between a small molecule (ligand) and a protein's binding site at an atomic level. nih.gov The process involves sampling various conformations of the ligand within the binding site and then using a scoring function to rank these poses based on their predicted binding affinity. omicsonline.org

In the context of 2-(Oxolan-3-yloxy)pyridin-4-amine, molecular docking simulations could be utilized to screen it against a panel of known protein targets to identify potential biological receptors. For a hypothetical target protein, docking would predict the binding pose of the compound, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the stability of the ligand-protein complex. The results of such a simulation would provide a rational basis for its potential mechanism of action and guide further experimental validation.

| Hypothetical Docking Parameters for this compound | Value/Description |

| Target Protein | User-defined (e.g., a specific kinase, receptor) |

| Docking Software | e.g., AutoDock, Glide, GOLD |

| Predicted Binding Affinity (kcal/mol) | A numerical score indicating binding strength |

| Key Interacting Residues | e.g., Hydrogen bond with SER123, Pi-stacking with PHE456 |

| Predicted Binding Pose | 3D coordinates of the ligand in the active site |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. dockdynamics.comlongdom.org DFT allows for the calculation of various molecular properties, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. eurekaselect.com These properties are crucial for understanding a molecule's chemical behavior and its potential to interact with biological targets. nih.gov

For this compound, DFT calculations could elucidate its three-dimensional geometry, partial atomic charges, and dipole moment. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would provide insights into its chemical reactivity and sites susceptible to metabolic transformation. rowansci.com Furthermore, the electrostatic potential map could reveal electron-rich and electron-poor regions, which are critical for recognizing and binding to a protein's active site.

| Calculated Electronic Properties of this compound (Illustrative) | Calculated Value |

| Method | DFT (e.g., B3LYP/6-31G*) |

| Optimized Geometry (Bond Lengths, Angles) | Specific geometric parameters |

| HOMO Energy (eV) | e.g., -6.5 |

| LUMO Energy (eV) | e.g., -1.2 |

| HOMO-LUMO Gap (eV) | e.g., 5.3 |

| Dipole Moment (Debye) | e.g., 3.8 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, including the conformational flexibility of ligands and the dynamics of ligand-protein binding. colab.wsresearchgate.net By simulating the motions of atoms and molecules over time, MD can reveal how a ligand adapts its conformation upon binding to a receptor and the stability of the resulting complex. acs.org

An MD simulation of this compound, both in solution and when bound to a hypothetical protein target, would offer a deeper understanding of its dynamic behavior. In solution, the simulation would explore the accessible conformations of the oxolane ring and the rotational freedom around the ether linkage. When in a protein's binding site, MD simulations could assess the stability of the docked pose, the persistence of key intermolecular interactions over time, and the flexibility of both the ligand and the surrounding amino acid residues. researchgate.net

Ligand-Based and Structure-Based Drug Design Strategies Applied to the Compound Class

Drug design strategies are broadly categorized as either ligand-based or structure-based. iaanalysis.com Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. nih.gov It relies on the knowledge of other molecules that bind to the target to develop a pharmacophore model, which defines the essential structural features required for activity. nih.gov Conversely, structure-based drug design (SBDD) utilizes the known 3D structure of the target protein to design or identify molecules that can fit into the binding site. extrapolations.com

For the chemical class to which this compound belongs, both strategies could be applicable. If a set of known active and inactive analogues exists, LBDD methods like 3D-QSAR (Quantitative Structure-Activity Relationship) could be used to build a predictive model. If the structure of a relevant protein target is available, SBDD approaches, such as growing the molecule within the active site to improve interactions, could be pursued to optimize the compound's potency and selectivity. nih.govextrapolations.com

Cheminformatics-Driven Predictive Modeling for Activity and Selectivity

Cheminformatics involves the use of computational methods to analyze and model large datasets of chemical information. universiteitleiden.nl Predictive models, often built using machine learning algorithms, can forecast the biological activity, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of small molecules based on their structural features. mdpi.comresearchgate.net

For this compound, cheminformatics tools could be used to calculate a wide range of molecular descriptors (e.g., topological, electronic, and steric properties). These descriptors could then be used as input for machine learning models trained on data from similar compounds to predict its likely biological activities and selectivity profile against various protein families, such as kinases. nih.gov Such models can help prioritize compounds for experimental testing and identify potential off-target effects early in the discovery process.

Virtual Screening and Library Design for Novel Derivatives

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. wikipedia.org This can be done using either ligand-based methods (e.g., searching for molecules with similar pharmacophores) or structure-based methods (e.g., docking large numbers of compounds into a protein's active site). sygnaturediscovery.comnih.gov Building on this, virtual libraries of derivatives of a hit compound can be designed and screened in silico to explore the structure-activity relationship and identify more potent analogues.

Starting with this compound as a core scaffold, a virtual library of novel derivatives could be generated by systematically modifying different parts of the molecule (e.g., substitutions on the pyridine (B92270) ring or modifications of the oxolane moiety). This library could then be subjected to a virtual screening campaign against a specific target to prioritize the most promising derivatives for synthesis and biological evaluation. nih.gov

Preclinical Biological Evaluation in Model Systems Excluding Clinical Human Data

In Vitro Biological Activity Assessments

Cell-Based Assays for Cellular Response and Viability

No studies detailing the effects of 2-(Oxolan-3-yloxy)pyridin-4-amine on cellular response or viability in cell-based assays have been identified.

Biochemical Assays for Specific Enzyme Activity or Receptor Function

There is no available information on the activity of this compound in biochemical assays targeting specific enzymes or receptors.

Antimicrobial and Antifungal Activity Evaluations in Microorganisms

No data has been published regarding the evaluation of this compound for antimicrobial or antifungal properties.

Studies in Other Relevant Biological Models (e.g., in vitro models for neurodegenerative or inflammatory pathways)

Research on the activity of this compound in other relevant in vitro models, such as those for neurodegenerative or inflammatory pathways, has not been found in the existing scientific literature.

In Vivo Preclinical Studies in Animal Models

Pharmacological Characterization in Disease Models (e.g., efficacy in animal models of neurological or inflammatory conditions)

There are no published in vivo studies characterizing the pharmacological effects or efficacy of this compound in any animal models of disease.

In Vivo Mechanistic Studies on Target Engagement and Pathway Modulation

Comprehensive searches of available scientific literature and databases have yielded no specific in vivo mechanistic studies on target engagement or pathway modulation for the compound this compound. While general methodologies for assessing target engagement in animal models are well-established, such as the cellular thermal shift assay (CETSA) and affinity capture techniques, there is no evidence of their application to this particular molecule.

Therefore, no data is available to construct a detailed analysis of how this compound interacts with its putative biological target in a living organism or the subsequent effects on downstream signaling pathways. The initiation of such studies would be a critical step in the preclinical development of this compound to establish its mechanism of action and provide a rationale for its further investigation.

Bioavailability and Distribution Profiles in Animal Research

Similarly, there is a lack of publicly accessible data regarding the bioavailability and tissue distribution of this compound in any animal models. The determination of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to understanding its potential as a therapeutic agent.

Without these crucial pharmacokinetic data, it is not possible to create a profile of its bioavailability or to understand its distribution to various tissues and organs within a model system. Such studies are essential for correlating pharmacokinetic profiles with pharmacodynamic effects and for designing appropriate dosing regimens in further preclinical research.

Emerging Research Directions and Future Perspectives

Development of Next-Generation Derivatives with Enhanced Research Utility

The core structure of 2-(oxolan-3-yloxy)pyridin-4-amine serves as a versatile scaffold for the development of next-generation derivatives. Researchers are actively exploring modifications to both the pyridine (B92270) and oxolane rings to enhance specific properties. For instance, the synthesis of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides has yielded potent and selective Met kinase inhibitors. nih.gov Modifications at the 3-position of the pyridine ring improved enzyme potency, while substitutions at the 4-position of the pyridone led to better aqueous solubility and kinase selectivity. nih.gov Similarly, the creation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivatives has been a focus, with these compounds showing potential as covalent inhibitors for treating acute myeloid leukemia. nih.gov

Future work will likely concentrate on creating a diverse library of analogs to probe a wider range of biological targets. The strategic addition of various functional groups could modulate the compound's electronic properties, lipophilicity, and steric profile, thereby fine-tuning its interaction with specific biomolecules.

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery for this compound and Analogs

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel compounds like this compound. nih.govresearchgate.net These computational tools can significantly expedite the process by predicting the properties of virtual compounds, thereby reducing the need for extensive and costly laboratory experiments. medium.com

AI algorithms can be trained on existing data to predict various parameters, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. medium.comnih.gov For instance, AI can be used for virtual screening, drug design, and modeling drug-target interactions. nih.gov This allows researchers to prioritize the synthesis of derivatives with the most promising characteristics. Furthermore, generative AI models can design entirely new molecules with desired properties from scratch, opening up new avenues for chemical exploration. nih.gov The integration of AI and ML is expected to shorten the timeline and reduce the costs associated with bringing new chemical entities from the laboratory to potential applications. researchgate.net

Exploration of Unconventional Biological Targets and Mechanistic Hypotheses

While initial research may focus on known biological targets, the unique structure of this compound suggests it may interact with unconventional biological targets. The presence of both a hydrogen bond donor (the amine group) and acceptors (the pyridine nitrogen and the ether oxygen) allows for a variety of potential interactions with biomolecules. ontosight.ai

Researchers are exploring its potential to modulate the activity of enzymes, receptors, and ion channels that have not been traditionally targeted. For example, compounds with similar heterocyclic structures have been investigated for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ontosight.ai The exploration of these less-charted biological pathways could uncover novel therapeutic applications for this class of compounds.

Advancements in Asymmetric Synthesis for Stereoisomer-Specific Research

The oxolane ring in this compound contains a chiral center, meaning the compound can exist as different stereoisomers. These stereoisomers can have distinct biological activities and properties. Therefore, the development of efficient asymmetric synthesis methods is crucial for producing stereoisomerically pure compounds for research.

Recent advancements in asymmetric synthesis, such as the Sharpless asymmetric dihydroxylation and the Mitsunobu reaction, have enabled the controlled synthesis of specific stereoisomers of various chiral molecules. nih.gov For example, all four stereoisomers of Cbz-protected 2,3-methanoleucine have been synthesized from a common intermediate, demonstrating the feasibility of producing specific stereoisomers for detailed biological evaluation. nih.gov A unified enantioselective synthesis has also been developed for all four stereoisomers of rugulovasine, allowing for the assessment of their individual biological properties. chemistryviews.org Applying these advanced synthetic strategies to this compound will be essential for elucidating the specific roles of each stereoisomer and for developing more potent and selective research tools.

Potential Application as Chemical Probes for Novel Biological Discoveries

Beyond its direct therapeutic potential, this compound and its derivatives can serve as valuable chemical probes for exploring fundamental biological processes. uni.lu A chemical probe is a small molecule that can selectively interact with a specific biological target, allowing researchers to study the function of that target in a cellular or organismal context.

The ability to synthesize a library of analogs with varying affinities and selectivities makes this class of compounds ideal for use as chemical probes. These probes can be used to identify new drug targets, validate existing ones, and elucidate complex signaling pathways. The development of such probes derived from the this compound scaffold could lead to significant breakthroughs in our understanding of biology and disease.

Contribution to Fundamental Understanding of Heterocyclic Chemistry and Chemical Biology

The study of this compound and its analogs contributes significantly to the broader fields of heterocyclic chemistry and chemical biology. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. libretexts.org

Research into the synthesis, reactivity, and properties of this novel pyridinamine derivative expands our knowledge of structure-activity relationships and the fundamental principles governing the behavior of heterocyclic systems. libretexts.org The insights gained from studying these molecules can inform the design of other novel compounds with tailored properties for a wide range of applications, from new medicines to advanced materials.

常见问题

Q. What are the recommended synthetic routes for 2-(Oxolan-3-yloxy)pyridin-4-amine?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-aminopyridine derivatives with oxolane-3-ol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) or Pd-catalyzed cross-coupling reactions. Evidence from similar pyridin-4-amine syntheses highlights the use of Suzuki-Miyaura coupling for introducing aryl/heteroaryl groups, followed by deprotection steps to yield the final amine . Purification via HPLC (≥99% purity) is critical to isolate the target compound from byproducts .

Q. How can researchers characterize the purity and structure of this compound?

Key methods include:

- NMR Spectroscopy : and NMR to confirm the oxolane ether linkage and pyridin-4-amine backbone. For example, NMR can resolve the oxolane C-O-C coupling (δ ~70–80 ppm) and aromatic carbons (δ ~120–150 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., calculated for : 180.09 g/mol).

- HPLC : To assess purity, using C18 columns with acetonitrile/water gradients .

Q. What are the solubility profiles of this compound in common solvents?

Pyridin-4-amine derivatives typically exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. For solubility enhancement, supercritical CO micronization has been applied to analogous compounds, achieving particle size reduction and improved dissolution rates . Pre-screening via shake-flask experiments in solvents like ethanol, THF, and dichloromethane is recommended.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in coupling reactions involving this compound?

- Catalyst Screening : Test Pd(PPh), Pd(OAc), or XPhos-based catalysts for cross-coupling efficiency. For example, Pd(dppf)Cl improved yields in analogous furopyridine syntheses .

- Temperature Control : Reactions at 80–100°C in toluene/water mixtures enhance kinetics while minimizing decomposition.

- Additives : Use KCO or CsCO as bases to deprotonate intermediates and drive coupling completion .

Q. What strategies address contradictory data in functional group reactivity studies?

Discrepancies in reactivity (e.g., oxolane ether stability under acidic/basic conditions) can arise from steric or electronic effects. Systematic approaches include:

Q. How does the oxolane moiety influence biological activity in target engagement assays?

The oxolane group may enhance membrane permeability due to its moderate lipophilicity (clogP ~1.5). In kinase inhibitor studies, similar ether-linked pyridines showed improved selectivity by occupying hydrophobic pockets in p38 MAPK isoforms. Test the compound in enzymatic assays (e.g., fluorescence polarization) and compare with non-oxolane analogs to quantify selectivity .

Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

- ADMET Prediction : Use SwissADME or ADMETLab to estimate permeability (e.g., Caco-2 cell model), cytochrome P450 interactions, and plasma protein binding.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., dopamine receptors) to guide structural modifications .

Experimental Design & Safety

Q. What safety protocols are essential for handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles. Use fume hoods during synthesis.

- Storage : Store under inert gas (N/Ar) at 2–8°C to prevent oxidation.

- Waste Disposal : Neutralize acidic/basic residues before disposal in designated halogenated waste containers .

Q. How can researchers mitigate low yields in large-scale syntheses?

- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer and reduce side reactions. For example, photochemical heteroarylation in flow systems achieved 85% yield for similar amines .

- DoE (Design of Experiments) : Apply factorial design to optimize parameters like stoichiometry, temperature, and catalyst loading .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。